molecular formula C7H7N3O2 B14683275 2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one CAS No. 33360-17-7

2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one

Cat. No.: B14683275
CAS No.: 33360-17-7
M. Wt: 165.15 g/mol
InChI Key: QJKCOMNKPMKLCL-UHFFFAOYSA-N
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Description

2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a fused ring system combining oxazole and pyrimidine moieties, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with ethyl oxalyl chloride, followed by cyclization in the presence of a base such as triethylamine . The reaction conditions often require refluxing in an appropriate solvent like dichloromethane or acetonitrile.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole or pyrimidine rings, often facilitated by bases or acids.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride in dimethylformamide or hydrochloric acid in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction can lead to partially or fully reduced ring systems.

Mechanism of Action

The mechanism of action of 2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access . The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one stands out due to its specific substitution pattern and the resulting electronic properties. This makes it particularly suitable for applications in fields requiring precise molecular interactions, such as targeted drug design and advanced material synthesis.

Properties

CAS No.

33360-17-7

Molecular Formula

C7H7N3O2

Molecular Weight

165.15 g/mol

IUPAC Name

2-ethyl-6H-[1,3]oxazolo[5,4-d]pyrimidin-7-one

InChI

InChI=1S/C7H7N3O2/c1-2-4-10-5-6(11)8-3-9-7(5)12-4/h3H,2H2,1H3,(H,8,9,11)

InChI Key

QJKCOMNKPMKLCL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(O1)N=CNC2=O

Origin of Product

United States

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